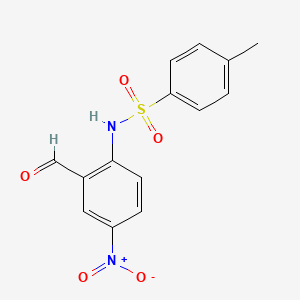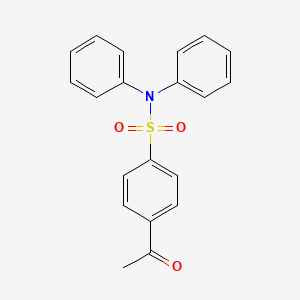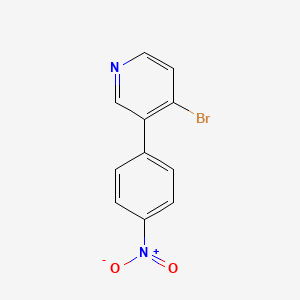![molecular formula C13H12N2O4S B3394587 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 436091-71-3](/img/structure/B3394587.png)
4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid
Overview
Description
4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid is an organic compound that combines the functional groups of pyridine, sulfamoyl, and benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid involves the following steps:
Formation of 4-chloromethylpyridine: : Reacting pyridine with chloromethylating agents under controlled conditions.
Sulfamoylation: : Reacting 4-chloromethylpyridine with sulfamic acid or its derivatives.
Coupling with Benzoic Acid: : Conducting a coupling reaction with benzoic acid under appropriate conditions, typically involving catalysts and suitable solvents.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and high-throughput screening can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid undergoes several types of chemical reactions, such as:
Oxidation: : Can be oxidized under harsh conditions to modify its functional groups.
Reduction: : Reduction processes can be applied to modify the sulfamoyl or pyridine groups.
Substitution: : Nucleophilic substitution reactions can occur at reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, dimethyl sulfoxide, ethanol.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation products: : Modified derivatives with additional oxygen-containing functional groups.
Reduction products: : Reduced forms of the sulfamoyl or pyridine groups.
Substitution products: : Various derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid is utilized in the synthesis of complex organic molecules and as a building block in chemical reactions.
Biology
Biologically, it serves as an important molecule for studying enzyme interactions and the binding mechanisms of sulfamoyl-containing compounds.
Medicine
Medicinally, it is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, possibly offering anti-inflammatory or anti-cancer properties.
Industry
In industry, it finds applications in the development of new materials, catalysts, and as an intermediate in the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid involves its interaction with molecular targets through:
Enzyme inhibition: : Binding to active sites of enzymes, potentially blocking their activity.
Molecular pathways: : Modulating specific signaling pathways within cells, affecting processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid.
4-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid.
4-[(Pyridin-4-ylmethyl)-sulfamoyl]-2-hydroxybenzoic acid.
Highlighting Uniqueness
What sets 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid apart is its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to its similar counterparts. The position of the functional groups within the molecule can lead to different interaction profiles with enzymes and other molecular targets, potentially leading to unique therapeutic and industrial applications.
How’s that? Anything else you’d like to add or tweak?
Properties
IUPAC Name |
4-(pyridin-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-1-3-12(4-2-11)20(18,19)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNDQYDXOBBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360699 | |
| Record name | 4-{[(Pyridin-4-yl)methyl]sulfamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-71-3 | |
| Record name | 4-{[(Pyridin-4-yl)methyl]sulfamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


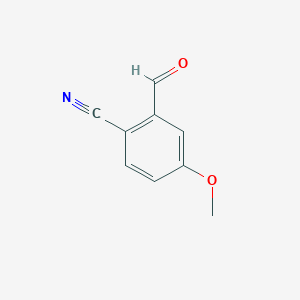
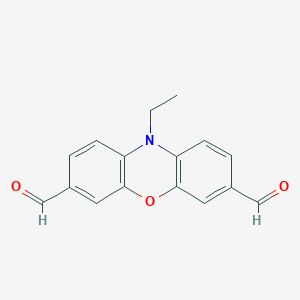
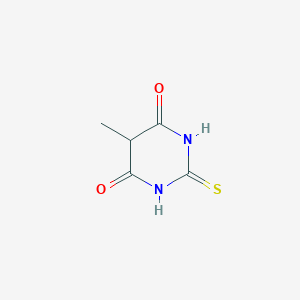

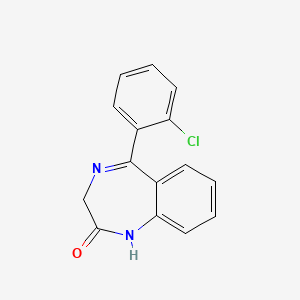
![Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B3394539.png)
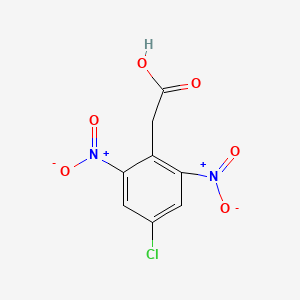
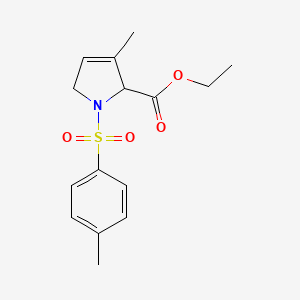
![1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B3394562.png)
![4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester](/img/structure/B3394564.png)
